4-(萘-1-基)嘧啶-2-胺

描述

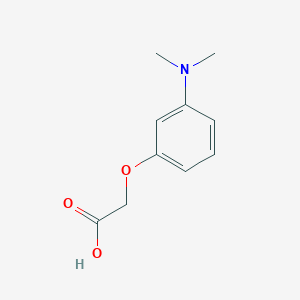

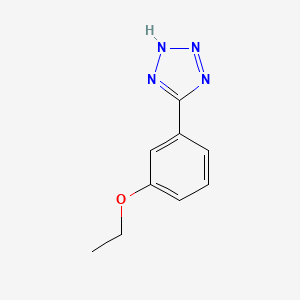

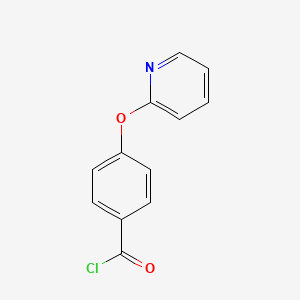

The compound "4-(Naphthalen-1-yl)pyrimidin-2-amine" is a chemical structure that is part of a broader class of compounds featuring a pyrimidine ring attached to a naphthalene moiety. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The pyrimidine ring is a versatile scaffold for drug design, and when combined with a naphthalene group, it can lead to compounds with unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" involves several chemical reactions, including nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, a related compound, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Another example is the synthesis of various substituted pyrimidin-4-amines, which were designed and synthesized for biological evaluation . Additionally, a practical synthesis of a related compound, 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, was achieved through metalation, borylation, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Naphthalen-1-yl)pyrimidin-2-amine" has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction methods. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing the angles between the pyrimidine and naphthalene rings and providing insights into intermolecular contacts and electrostatic potential distribution . Similarly, the crystal structures of other related compounds have been determined, showing specific inclinations between the pyrimidine and aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of "4-(Naphthalen-1-yl)pyrimidin-2-amine" and its derivatives can be inferred from the reactions they undergo. For instance, the related compound 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was used to synthesize metal complexes, indicating its ability to act as a ligand in coordination chemistry . Furthermore, the reactivity of the thiazolo[3,2-a]pyrimidine derivatives was explored in a one-pot reaction under solvent-free conditions, demonstrating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" have been extensively studied. For example, fluorinated polyimides derived from a related diamine exhibited low moisture absorption, low dielectric constants, and excellent thermal stability . The poly(amide-imide)s based on a related naphthalene-containing compound showed good solubility in organic solvents and high glass-transition temperatures, indicating their potential as high-performance materials . These studies highlight the importance of the naphthalene and pyrimidine moieties in imparting desirable properties to the compounds.

科学研究应用

Anticancer Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . These compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .

- Methods of Application : The compounds were synthesized and their anticancer activities were evaluated. The most active compound, 5i, was found to potently inhibit tubulin polymerization, induce cell cycle arrest at G2/M phase and cell apoptosis in MCF-7 cell line .

- Results : The compound 5i bearing ethoxy at the 4-position of the phenyl was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .

CDK2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed, synthesized, and evaluated for their CDK2 inhibitory activity . These compounds displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

- Methods of Application : The compounds were synthesized and their CDK2 inhibitory activities were evaluated. The most potent CDK2 inhibitor, 15, reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

- Results : The compound 15 was the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .

属性

IUPAC Name |

4-naphthalen-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDXAKCWBPZHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-yl)pyrimidin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

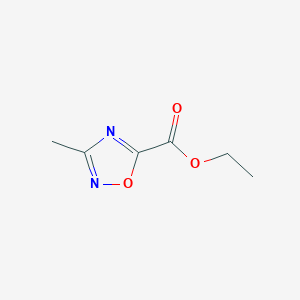

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)